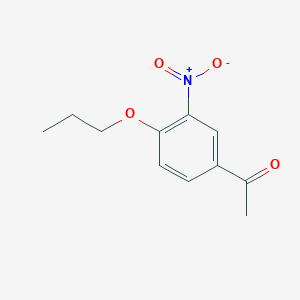

Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Description

Contextual Significance of Substituted Ethanones in Chemical Research

Substituted ethanones, also known as acetophenones, are a class of aromatic ketones characterized by a carbonyl group directly attached to a benzene (B151609) ring. google.com These compounds are of significant importance in organic synthesis, serving as versatile intermediates for the preparation of a wide array of more complex molecules. google.com Their utility stems from the reactivity of the carbonyl group, which can undergo nucleophilic addition, condensation, and reduction reactions, and the aromatic ring, which can participate in electrophilic aromatic substitution. google.comchemicalbook.com

The presence of various substituents on the aromatic ring profoundly influences the physical and chemical properties of ethanones. google.com These substituents can alter the electron density of both the carbonyl group and the aromatic ring, thereby affecting the compound's stability, reactivity, and spectral characteristics. google.com For instance, electron-donating groups can increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. nist.gov This tunability makes substituted ethanones valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. google.com

Overview of Nitro- and Alkoxyphenyl Substituents in Aromatic Ketone Chemistry

The chemical behavior of Ethanone (B97240), 1-(3-nitro-4-propoxyphenyl)- is largely dictated by the electronic properties of its nitro and propoxy substituents.

The nitro group (-NO2) is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the aromatic ring. chemeo.comnist.gov This strong deactivating nature significantly reduces the reactivity of the aromatic ring towards electrophilic substitution. nist.govchemicalbook.com However, it facilitates nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group. nist.gov The presence of a nitro group also increases the acidity of α-hydrogens adjacent to the aromatic ring. chemeo.com

In contrast, the alkoxy group (-OR) , in this case, a propoxy group (-OCH2CH2CH3), is generally considered an activating group. The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, thereby increasing the electron density, particularly at the ortho and para positions. This activating effect promotes electrophilic aromatic substitution. However, the oxygen atom is also electronegative, exerting a modest electron-withdrawing inductive effect.

In a molecule like Ethanone, 1-(3-nitro-4-propoxyphenyl)-, the interplay of these opposing electronic effects—the strong electron-withdrawing nitro group and the electron-donating propoxy group—creates a complex electronic environment on the aromatic ring, influencing its reactivity and the regioselectivity of further chemical transformations.

Research Trajectories for Ethanone, 1-(3-nitro-4-propoxyphenyl)-

While specific research on Ethanone, 1-(3-nitro-4-propoxyphenyl)- is not widely published, its structural motifs suggest several potential research applications. A primary area of interest lies in its use as a synthetic intermediate. The presence of the nitro group allows for its reduction to an amino group, opening pathways to the synthesis of various heterocyclic compounds and other functionalized aromatic amines. nist.gov

Finally, this compound could serve as a model for studying the effects of multiple, electronically distinct substituents on the spectroscopic and physicochemical properties of aromatic ketones. Detailed analysis of its NMR, IR, and mass spectra, alongside computational studies, could provide valuable insights into structure-property relationships in polysubstituted aromatic systems.

Interactive Data Tables

Below are tables detailing the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitro-4-propoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEMPZVBRCDQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486774 | |

| Record name | Ethanone, 1-(3-nitro-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54375-49-4 | |

| Record name | Ethanone, 1-(3-nitro-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethanone, 1 3 Nitro 4 Propoxyphenyl , and Analogs

Regioselective Synthesis Strategies for Aromatic Ketones

The construction of the 1-acetyl-3-nitro-4-propoxybenzene structure necessitates a regioselective approach to introduce the acetyl, nitro, and propoxy groups at the desired positions. The order of these introduction steps is critical to the success of the synthesis.

Multistep Organic Synthesis Routes from Precursors (e.g., phenol (B47542) or aniline (B41778) derivatives)

Given the limitations of direct Friedel-Crafts acylation on deactivated rings, a multistep synthesis commencing from readily available precursors like phenol or aniline derivatives is a more robust and controllable strategy. A logical and efficient pathway to Ethanone (B97240), 1-(3-nitro-4-propoxyphenyl)- begins with a substituted phenol.

A particularly advantageous starting material is 4-hydroxyacetophenone. This precursor already contains the acetyl group and a hydroxyl group at the desired para position. This strategic starting point simplifies the synthesis by circumventing the need for a separate acylation step and its associated regioselectivity challenges. The synthesis can then proceed with the sequential introduction of the nitro and propoxy groups. This multistep approach offers superior control over the final substitution pattern of the aromatic ring. rsc.orgnih.gov

Targeted Introduction of Nitro and Alkoxy Moieties

With the acetyl group and a precursor for the alkoxy group in place, the subsequent steps focus on the precise introduction of the nitro and propoxy functionalities.

Nitration Protocols in Substituted Aromatic Systems

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

In the case of 4-hydroxyacetophenone, both the hydroxyl (-OH) and the acetyl (-COCH₃) groups influence the position of the incoming nitro group. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The powerful activating and directing effect of the hydroxyl group dominates, leading to the nitration at the position ortho to the hydroxyl group. This regioselectivity conveniently places the nitro group at the 3-position, adjacent to the hydroxyl group, yielding 4-hydroxy-3-nitroacetophenone. A patent describes a method for the synthesis of 4-hydroxy-3-nitroacetophenone by reacting p-hydroxyacetophenone with a nitrating agent and a copper salt catalyst in an organic acid aqueous solution. google.com

| Starting Material | Nitrating Agent | Product | Key Feature |

| 4-hydroxyacetophenone | Nitric Acid/Sulfuric Acid | 4-hydroxy-3-nitroacetophenone | Regioselective nitration directed by the hydroxyl group |

| 4-methoxyacetophenone | Nitrating Agent | 4-methoxy-3-nitroacetophenone | Synthesis from p-methoxyacetophenone via nitration. sigmaaldrich.com |

Etherification Strategies for Phenolic Intermediates (e.g., introducing the propoxy group)

The final step in the proposed synthesis of Ethanone, 1-(3-nitro-4-propoxyphenyl)- is the conversion of the phenolic hydroxyl group of 4-hydroxy-3-nitroacetophenone into a propoxy ether. The Williamson ether synthesis is the most common and effective method for this transformation. wikipedia.orgfrancis-press.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide, in this case, a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane. wikipedia.org

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the weakly acidic phenolic hydroxyl group. Aprotic polar solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used to facilitate the S_N2 reaction. wikipedia.org The reaction is generally conducted at elevated temperatures, typically in the range of 50 to 100 °C, and reaction times can vary from 1 to 8 hours. wikipedia.org

The general mechanism for the Williamson ether synthesis is as follows:

Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-hydroxy-3-nitroacetophenone to form the corresponding phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the propyl halide, displacing the halide ion in a concerted S_N2 mechanism.

This method is highly efficient for primary alkyl halides like 1-bromopropane, leading to high yields of the desired ether product. masterorganicchemistry.com

Recent Methodological Advancements in Related Ethanone Synthesis

The field of organic synthesis is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental friendliness. Recent advancements relevant to the synthesis of substituted ethanones include novel catalytic systems and reaction conditions.

For instance, new ketone synthesis methods via copper(I)-accelerated regioselective coupling of thiopyridine esters with Grignard reagents have been reported, offering a mild and efficient route to aryl ketones. digitellinc.com Furthermore, photocatalytic approaches for ketone synthesis from carboxylic acids and their derivatives are gaining traction as a radical-based strategy that offers advantages over traditional two-electron reaction systems. rsc.org

In the realm of functional group introduction, there has been progress in the catalytic reductive amination of aldehydes and ketones with nitro compounds, providing a green and efficient pathway to secondary and tertiary amines, which are valuable synthetic intermediates. frontiersin.org Additionally, research into the selective hydrodeoxygenation of acetophenone (B1666503) derivatives using bimetallic catalysts offers a practical approach to the synthesis of alkyl phenols and anilines, which can serve as precursors for more complex molecules. rsc.org These advancements, while not directly applied to the synthesis of Ethanone, 1-(3-nitro-4-propoxyphenyl)- in this discussion, represent the cutting edge of synthetic chemistry and may offer alternative or improved routes to this and related compounds in the future.

Single Electron Transfer (SET) Mediated Reactions

Single Electron Transfer (SET) processes offer unique pathways for bond formation by generating radical intermediates. researchgate.net In the context of synthesizing nitroaromatic compounds, SET can be initiated through various means, including photoredox catalysis or by using potent chemical reductants or oxidants. lumenlearning.commonash.edu The nitroarene moiety itself is redox-active and can participate directly in SET pathways. lumenlearning.comrsc.org

Nitroaromatic compounds can be reduced via SET from anionic species or through photoinduced electron transfer. lumenlearning.comsemanticscholar.org This generates a nitro radical anion, a key intermediate that can undergo further reactions. lumenlearning.com For instance, a hypothetical SET-mediated approach to an analog of Ethanone, 1-(3-nitro-4-propoxyphenyl)- could involve the coupling of a nitroaryl radical anion with an electrophilic acylating agent or the radical-radical coupling of a nitroaryl radical with an acetyl radical precursor. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for forging C-C bonds under mild conditions, representing a plausible strategy for the late-stage functionalization or synthesis of complex nitroaromatics. monash.edu

Table 1: Overview of Potential SET-Mediated Reactions for Nitroaromatic Synthesis

| Reaction Type | Initiation Method | Key Intermediate | Potential Application |

|---|---|---|---|

| Reductive Coupling | Chemical Reductant (e.g., SmI₂) | Nitro Radical Anion | Coupling of a nitroaryl halide with an enolate. |

| Photoredox Catalysis | Visible Light / Photocatalyst (e.g., Ru(bpy)₃²⁺) | Nitro Radical Anion / Alkyl Radical | Acylation via coupling of a nitroaryl halide with a radical precursor for the acetyl group. |

| Transition Metal-Mediated SET | Cu(I) or Fe(II) salts | Aryl Radical | Radical cyclization to form heterocyclic analogs. researchgate.net |

Electrochemical Synthesis Techniques

Electrochemical methods provide a green and reagent-free alternative for driving redox reactions, using electrical current to generate reactive intermediates. acs.orgnih.gov Organic electrosynthesis is well-suited for molecules containing redox-active functional groups like the nitro group. The cathodic reduction of nitroarenes is a well-established process that can be controlled to yield various products, including hydroxylamines, amines, or azoxybenzenes, depending on the conditions.

A one-pot electrosynthesis of nitrones has been demonstrated through the cathodic reduction of nitroarenes in the presence of aldehydes. libretexts.org While not a direct synthesis of the target ketone, this illustrates the potential of electrosynthesis to selectively transform the nitro group into other valuable functionalities. Furthermore, electrochemical methods can be used to mediate C-C bond formation. Anodic oxidation can generate radical cations for coupling reactions, while cathodic reduction can produce nucleophilic species. nih.gov This opens up possibilities for constructing the core structure of Ethanone, 1-(3-nitro-4-propoxyphenyl)- by, for example, an electrochemically induced acylation of a suitable precursor.

Table 2: Potential Electrochemical Transformations for Analogs

| Electrode Process | Reaction Type | Substrate | Potential Product |

|---|---|---|---|

| Cathodic Reduction | Nitro Group Reduction | Ethanone, 1-(3-nitro-4-propoxyphenyl)- | Ethanone, 1-(3-amino-4-propoxyphenyl)- |

| Cathodic Reduction | Reductive Coupling | 4-Bromo-2-nitro-1-propoxybenzene + Acyl Source | Ethanone, 1-(3-nitro-4-propoxyphenyl)- |

| Anodic Oxidation | Shono-type Oxidation | An N-aryl amine analog | α-Functionalized amine analog |

Lewis Acid and Transition Metal Mediated Reactions

Lewis Acid Mediated Reactions

The classic method for synthesizing aryl ketones is the Friedel-Crafts acylation, which employs a Lewis acid like aluminum chloride (AlCl₃) to catalyze the reaction between an aromatic ring and an acyl halide or anhydride. quora.com However, this reaction has significant limitations. It generally fails with aromatic rings bearing strongly electron-withdrawing (deactivating) substituents, such as a nitro group. quora.comreddit.comyoutube.com The nitro group makes the benzene (B151609) ring too electron-poor to act as an effective nucleophile in this electrophilic aromatic substitution. reddit.comresearchgate.net Moreover, the Lewis acid catalyst can coordinate with the oxygen atoms of the nitro group, leading to further deactivation of the ring. reddit.com

Consequently, a direct Friedel-Crafts acylation of 1-nitro-2-propoxybenzene (B3031403) is not a viable route to synthesize Ethanone, 1-(3-nitro-4-propoxyphenyl)-. A more practical approach involves a multi-step sequence where the acylation is performed prior to nitration.

Table 3: Proposed Multi-Step Synthesis via Friedel-Crafts Acylation

| Step | Reaction | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Propoxybenzene | Acetyl chloride, AlCl₃ | 1-(4-Propoxyphenyl)ethanone |

| 2 | Nitration | 1-(4-Propoxyphenyl)ethanone | HNO₃, H₂SO₄ | Ethanone, 1-(3-nitro-4-propoxyphenyl)- |

Transition Metal Mediated Reactions

Modern transition metal catalysis offers powerful and versatile alternatives for the synthesis of aryl ketones, overcoming the limitations of classical methods. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are particularly effective for forming the crucial carbon-carbon bond between the aromatic ring and the acetyl group. libretexts.org

A plausible strategy could involve the Suzuki coupling of a (3-nitro-4-propoxyphenyl)boronic acid with an acetylating partner. Alternatively, a palladium catalyst could be used to mediate the coupling of an aryl halide, such as 4-bromo-2-nitro-1-propoxybenzene, with an organometallic acetylating reagent like acetyltributylstannane. These methods benefit from mild reaction conditions and exceptional functional group tolerance, making them highly suitable for the synthesis of complex molecules like the target compound.

N-Heterocyclic Carbene (NHC)-Catalyzed Approaches

N-Heterocyclic carbenes (NHCs) have emerged as a cornerstone of organocatalysis, primarily for their ability to induce "umpolung" or polarity reversal of aldehydes. doubtnut.com When an NHC reacts with an aldehyde, it forms a nucleophilic Breslow intermediate, which is effectively an acyl anion equivalent. reddit.com This intermediate can then react with various electrophiles.

While there are no direct reports on the synthesis of Ethanone, 1-(3-nitro-4-propoxyphenyl)- using NHC catalysis, the principles can be applied to construct its core structure or analogs. For example, an intramolecular Stetter reaction on a substrate bearing both an aldehyde and a Michael acceptor could be envisioned to form a cyclic ketone analog. Alternatively, an NHC-catalyzed cross-coupling reaction could potentially be developed. For instance, the Breslow intermediate generated from a substituted benzaldehyde (B42025) could be oxidized in the presence of a coupling partner to form the ketone. researchgate.net These approaches represent the cutting edge of synthetic methodology and offer novel disconnections for complex target molecules. libretexts.org

Table 4: Representative NHC-Catalyzed Ketone-Forming Reactions

| Reaction Name | Key Reagents | Mechanism Principle | Potential Product Type |

|---|---|---|---|

| Stetter Reaction | Aldehyde, Michael Acceptor | Conjugate addition of the Breslow intermediate. | 1,4-Dicarbonyl compounds. |

| Cross-Benzoin Reaction | Aldehyde, Ketone/Imine | Coupling of the Breslow intermediate with a carbonyl or imine. | α-Hydroxy ketones or α-amino ketones. reddit.com |

| Oxidative Acylation | Aldehyde, Oxidant, Nucleophile | Oxidation of the Breslow intermediate to an acyl azolium, followed by nucleophilic attack. | Esters, Amides (can be precursors to ketones). |

Stereoselective Synthesis Considerations

The parent molecule, Ethanone, 1-(3-nitro-4-propoxyphenyl)-, is achiral. However, the synthesis of chiral analogs is of significant interest, particularly for applications in medicinal chemistry and materials science. Chirality can be introduced through stereoselective modifications of the ketone.

One of the most common strategies is the asymmetric reduction of the prochiral ketone to a chiral secondary alcohol. This can be achieved with high enantioselectivity using various catalytic systems. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and borane, is a well-established method for this transformation. Other methods include catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., Ru- or Rh-based catalysts) or enzymatic reductions.

Another approach involves the stereoselective functionalization at the α-carbon of the ketone. By first converting the ketone to a silyl (B83357) enol ether or an enolate, it can react with a chiral electrophile or with an achiral electrophile in the presence of a chiral catalyst to install a new stereocenter adjacent to the carbonyl group. The resulting chiral β-nitro ketones are valuable synthetic building blocks.

Table 5: Methods for Stereoselective Synthesis of Chiral Analogs

| Methodology | Transformation | Typical Catalyst/Reagent | Chiral Product |

|---|---|---|---|

| Asymmetric Reduction | Ketone → Chiral Alcohol | Chiral Oxazaborolidine (CBS Catalyst) + BH₃ | 1-(3-nitro-4-propoxyphenyl)ethanol |

| Asymmetric Hydrogenation | Ketone → Chiral Alcohol | (S)-BINAP-RuCl₂ | 1-(3-nitro-4-propoxyphenyl)ethanol |

| Asymmetric α-Amination | Ketone → α-Amino Ketone | Enolate + Electrophilic Nitrogen Source + Chiral Ligand | 2-Amino-1-(3-nitro-4-propoxyphenyl)ethanone analog |

| Asymmetric Michael Addition | Formation of a γ-nitro ketone | Organocatalyst (e.g., chiral amine) + α,β-unsaturated ketone + nitromethane | Chiral γ-nitro ketone analog |

Chemical Transformations and Reactivity of Ethanone, 1 3 Nitro 4 Propoxyphenyl

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, which makes the carbonyl carbon electrophilic.

Nucleophilic addition is a characteristic reaction of ketones. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com For Ethanone (B97240), 1-(3-nitro-4-propoxyphenyl)-, this can be generalized as follows:

General Reaction Scheme:

| Nucleophile (Nu-) | Reagent Example | Product Type |

| Hydride ion (H-) | Sodium borohydride (B1222165) (NaBH4) | Secondary alcohol |

| Grignard Reagent (R-MgX) | Methylmagnesium bromide (CH3MgBr) | Tertiary alcohol |

| Cyanide ion (CN-) | Hydrogen cyanide (HCN) | Cyanohydrin |

The methyl group adjacent to the carbonyl in Ethanone, 1-(3-nitro-4-propoxyphenyl)- has acidic protons and can undergo enolization, particularly in the presence of a base. This allows for condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. researchgate.net For instance, in a self-condensation reaction, two molecules of the ketone could react, or it could react with another aldehyde or ketone. researchgate.net

A common example is the Claisen-Schmidt condensation, where an aromatic ketone reacts with an aromatic aldehyde in the presence of a base to form a chalcone (B49325).

Illustrative Claisen-Schmidt Condensation:

Reactants: Ethanone, 1-(3-nitro-4-propoxyphenyl)- and Benzaldehyde (B42025)

Conditions: Aqueous sodium hydroxide (B78521)

Product: (2E)-1-(3-nitro-4-propoxyphenyl)-3-phenylprop-2-en-1-one

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Ethanone, 1-(3-nitro-4-propoxyphenyl)- | Benzaldehyde | NaOH | (2E)-1-(3-nitro-4-propoxyphenyl)-3-phenylprop-2-en-1-one |

The ketone carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and would selectively reduce the ketone without affecting the nitro group. jsynthchem.com

Reduction of Ketone to Secondary Alcohol:

Reactant: Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Reagent: Sodium borohydride (NaBH4) in methanol (B129727)

Product: 1-(3-nitro-4-propoxyphenyl)ethanol

| Starting Material | Reagent | Product |

| Ethanone, 1-(3-nitro-4-propoxyphenyl)- | NaBH4 / CH3OH | 1-(3-nitro-4-propoxyphenyl)ethanol |

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring. It can also undergo transformations itself.

The nitro group can be selectively reduced to an amino group using various reagents. wikipedia.org This is a crucial transformation in the synthesis of many pharmaceutical and dye compounds. The choice of reducing agent is key to ensure the ketone group remains intact. researchgate.net

Common reagents for the selective reduction of aromatic nitro groups include:

Tin(II) chloride (SnCl2) in concentrated hydrochloric acid

Catalytic hydrogenation (H2 with catalysts like Pd, Pt, or Ni) under controlled conditions organic-chemistry.org

Iron (Fe) in acidic medium

Selective Reduction of Nitro to Amino Group:

Reactant: Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Reagent: SnCl2 / conc. HCl

Product: 1-(3-amino-4-propoxyphenyl)ethanone

| Starting Material | Reagent | Product |

| Ethanone, 1-(3-nitro-4-propoxyphenyl)- | SnCl2 / conc. HCl | 1-(3-amino-4-propoxyphenyl)ethanone |

The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common than for halogens. rsc.org The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing acetyl group. wikipedia.orglibretexts.orgmasterorganicchemistry.com A strong nucleophile can displace the nitro group, particularly if there is additional activation from other electron-withdrawing groups or under forcing conditions. nih.gov

Illustrative Nucleophilic Aromatic Substitution:

Reactant: Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Nucleophile: Sodium methoxide (B1231860) (NaOCH3)

Product: 1-(3-methoxy-4-propoxyphenyl)ethanone

| Starting Material | Nucleophile | Product |

| Ethanone, 1-(3-nitro-4-propoxyphenyl)- | NaOCH3 | 1-(3-methoxy-4-propoxyphenyl)ethanone |

Reactivity of the Propoxyphenyl Moiety

The propoxyphenyl portion of the molecule, consisting of the benzene (B151609) ring with its attached propoxy group, is central to the compound's reactivity. The ether linkage and the aromatic ring itself are sites for specific chemical transformations.

The propoxy group, an ether, can be cleaved under strongly acidic conditions. Aryl alkyl ethers, such as the one present in Ethanone, 1-(3-nitro-4-propoxyphenyl)-, undergo cleavage to yield a phenol (B47542) and an alkyl halide. libretexts.org This reaction proceeds via protonation of the ether oxygen by a strong acid, which creates a good leaving group (a neutral alcohol). masterorganicchemistry.com Subsequently, a nucleophile, typically a halide ion, attacks the alkyl group.

For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, the cleavage of the C-O bond can be accomplished with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pub The reaction mechanism involves the nucleophilic attack of the bromide or iodide ion on the propyl group. Due to the high stability of the phenyl cation, nucleophilic attack does not occur on the aromatic carbon. libretexts.org Therefore, the products are consistently 1-(4-hydroxy-3-nitrophenyl)ethanone and the corresponding propyl halide.

The general reaction is as follows: C₉H₁₁NO₄ + HX → C₇H₅NO₄ + CH₃CH₂CH₂X (where X = Br, I)

The conditions for these reactions are typically harsh, requiring high temperatures and concentrated acid, as ethers are generally unreactive. masterorganicchemistry.com

Table 1: Reagents and Products for Ether Cleavage of Ethanone, 1-(3-nitro-4-propoxyphenyl)-

| Reagent | Propyl Product | Aromatic Product | Mechanism Type |

| Hydrobromic Acid (HBr) | 1-Bromopropane (B46711) | 1-(4-Hydroxy-3-nitrophenyl)ethanone | SN2 |

| Hydroiodic Acid (HI) | 1-Iodopropane | 1-(4-Hydroxy-3-nitrophenyl)ethanone | SN2 |

| Boron Tribromide (BBr₃) | Tribromoboroxine-propyl ester | 1-(4-Hydroxy-3-nitrophenyl)ethanone | Lewis Acid Catalyzed |

Note: The table is based on established reactivity patterns for aryl alkyl ethers.

Further substitution on the aromatic ring of Ethanone, 1-(3-nitro-4-propoxyphenyl)- is governed by the directing effects of the existing substituents: the acetyl group (-COCH₃), the nitro group (-NO₂), and the propoxy group (-OC₃H₇).

Propoxy Group (-OC₃H₇): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org

Acetyl Group (-COCH₃): This is also a deactivating group and a meta-director, withdrawing electron density via resonance. youtube.com

The positions on the benzene ring available for substitution are C-2, C-5, and C-6 (numbering from the acetyl group at C-1). The combined influence of the three substituents must be considered:

The propoxy group at C-4 directs incoming electrophiles to the ortho positions (C-3 and C-5). The C-3 position is already occupied by the nitro group.

The nitro group at C-3 directs to the meta positions (C-1 and C-5). The C-1 position is occupied.

The acetyl group at C-1 directs to the meta positions (C-3 and C-5). The C-3 position is occupied.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Directing Effect | Target Position(s) |

| -COCH₃ | C-1 | Deactivating | meta | C-3, C-5 |

| -NO₂ | C-3 | Deactivating | meta | C-1, C-5 |

| -OC₃H₇ | C-4 | Activating | ortho, para | C-3, C-5 |

Mechanistic Studies of Key Transformations

While specific experimental mechanistic studies on Ethanone, 1-(3-nitro-4-propoxyphenyl)- are not widely available, its reaction pathways can be elucidated based on well-established mechanisms for analogous compounds.

Ether Cleavage: The cleavage of the propoxy group under strong acid (HX) follows a well-understood pathway. masterorganicchemistry.com

Protonation: The ether oxygen is protonated by the acid in a rapid equilibrium step, converting the propoxy group into a better leaving group (propanol).

Nucleophilic Attack: A halide ion (X⁻) acts as a nucleophile and attacks the α-carbon of the propyl group in a slow, rate-determining SN2 step. pressbooks.pub This results in the cleavage of the C-O bond, forming 1-halopropane and the phenolate (B1203915) intermediate, which is then protonated to yield 1-(4-hydroxy-3-nitrophenyl)ethanone.

Electrophilic Aromatic Substitution: The mechanism for substitution at the C-5 position involves three key steps. byjus.com

Generation of Electrophile: A strong electrophile (E⁺) is generated from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄ for nitration).

Formation of Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized, but the aromaticity of the ring is temporarily lost.

Deprotonation: A base in the reaction mixture removes a proton from the C-5 carbon, restoring the aromatic π-system and yielding the final substituted product. msu.edu

Specific kinetic data for reactions involving Ethanone, 1-(3-nitro-4-propoxyphenyl)- are not readily found in the literature. However, the reaction rates can be qualitatively predicted based on the electronic properties of the molecule.

Ether Cleavage: The rate of ether cleavage is dependent on the concentration of the strong acid and the temperature. As it is an SN2 reaction at the propyl group, steric hindrance is minimal. The rate is primarily limited by the stability of the ether bond and the requirement for harsh conditions to achieve protonation and subsequent cleavage.

Electrophilic Aromatic Substitution: The rate of electrophilic aromatic substitution is profoundly influenced by the substituents on the ring. The presence of two strong deactivating groups, the nitro and acetyl groups, significantly reduces the electron density of the aromatic ring. libretexts.org This makes the ring much less nucleophilic and therefore less reactive towards electrophiles compared to benzene. While the propoxy group is activating, its effect is insufficient to counteract the two deactivating groups. Therefore, the rate of electrophilic substitution on this substrate is expected to be several orders of magnitude slower than that of benzene and would require high temperatures and highly reactive electrophilic reagents.

Table 3: Qualitative Comparison of Reaction Rates for Electrophilic Nitration

| Substrate | Relative Rate (Approx.) | Conditions Required |

| Benzene | 1 | Standard (e.g., HNO₃/H₂SO₄ at 50°C) |

| Anisole (Methoxybenzene) | 10³ | Mild |

| Nitrobenzene (B124822) | 10⁻⁷ | Forcing (e.g., fuming H₂SO₄, >90°C) |

| Ethanone, 1-(3-nitro-4-propoxyphenyl)- | << 10⁻⁷ | Very Forcing / Unreactive |

Note: The relative rate for the title compound is an educated estimation based on the cumulative deactivating effects of the nitro and acetyl groups.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound Ethanone, 1-(3-nitro-4-propoxyphenyl)- , no specific ¹H NMR, ¹³C NMR, DEPT, 2D NMR, or mass spectrometry data could be located in the available scientific literature and chemical databases. The information required to generate a detailed and scientifically accurate article, including the mandatory data tables as per the requested outline, is not publicly available.

Searches for the synthesis and characterization of this specific molecule did not yield any publications containing the necessary experimental results. While general principles of the requested spectroscopic techniques and data for structurally similar compounds were found, using such information would be scientifically inaccurate and would not adhere to the strict focus on "Ethanone, 1-(3-nitro-4-propoxyphenyl)-".

Therefore, it is not possible to provide the article with the specified advanced spectroscopic characterization and structural elucidation details for this particular compound at this time. The generation of thorough, informative, and scientifically accurate content, as instructed, is contingent on the availability of experimental data, which appears to be unpublished or otherwise inaccessible.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For Ethanone (B97240), 1-(3-nitro-4-propoxyphenyl)-, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features: the aromatic nitro group, the ether linkage, the carbonyl group of the ketone, and the aromatic ring itself.

Based on data from analogous compounds like 1-(4-methoxy-3-nitrophenyl)ethanone (B1585594) and m-nitroacetophenone, the anticipated IR absorption regions for Ethanone, 1-(3-nitro-4-propoxyphenyl)- are summarized below.

Table 1: Expected Infrared Absorption Bands for Ethanone, 1-(3-nitro-4-propoxyphenyl)-

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Nitro Group (Ar-NO₂) | ~1530-1500 and ~1350-1330 | Asymmetric & Symmetric Stretching |

| Carbonyl (C=O) | ~1700-1680 | Stretching |

| C-O-C (Aryl Ether) | ~1260-1200 and ~1075-1020 | Asymmetric & Symmetric Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

| Aromatic C=C | ~1600-1450 | Ring Stretching |

| Aliphatic C-H (Propoxy) | ~2975-2850 | Stretching |

The precise peak positions would be influenced by the electronic interplay between the electron-withdrawing nitro and acetyl groups and the electron-donating propoxy group on the phenyl ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion angles. As no crystallographic data has been published for Ethanone, 1-(3-nitro-4-propoxyphenyl)-, this section describes the methodology that would be used.

Crystal Growth Methods for Suitable Samples

To perform X-ray diffraction analysis, a high-quality single crystal is required. Suitable crystals are typically grown using methods such as:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is allowed to evaporate slowly at room temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, leading to crystallization at the interface.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Analysis of Bond Distances, Angles, and Torsions

Once a suitable crystal is obtained and analyzed, a detailed geometric analysis would be possible. For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, key structural parameters of interest would include:

The planarity of the benzene (B151609) ring.

The bond lengths of the C-N and N-O bonds of the nitro group.

The C=O bond length of the acetyl group.

The C-O-C bond angle of the propoxy ether linkage.

The torsion angle between the plane of the phenyl ring and the planes of the nitro and acetyl groups, which would reveal any steric hindrance or rotational constraints.

Analysis of related structures, such as (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone, shows that nitro and alkoxy groups tend to be coplanar with their attached benzene rings. nih.gov It would be expected that similar planarity would be observed in the title compound, though the specific bond lengths and angles would be unique.

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of Ethanone, 1-(3-nitro-4-propoxyphenyl)- would be expected to show a strong signal for the symmetric stretching vibration of the nitro group, typically observed around 1350 cm⁻¹. researchgate.net Vibrations of the aromatic ring skeleton would also be prominent.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with conjugated systems and nitro groups, such as Ethanone, 1-(3-nitro-4-propoxyphenyl)-, typically exhibit strong absorption in the UV region. For instance, the related compound m-nitroacetophenone shows a maximum absorption (λmax) at 226 nm. nist.gov The presence of the auxochromic propoxy group would be expected to cause a bathochromic (red) shift in the absorption maxima of the title compound compared to m-nitroacetophenone.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for predicting the geometric and vibrational properties of organic molecules.

For a compound like Ethanone (B97240), 1-(3-nitro-4-propoxyphenyl)-, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For analogous compounds, DFT has been shown to provide geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography.

Once the optimized geometry is determined, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular motions. For example, in similar aromatic nitro compounds, characteristic vibrational frequencies for the nitro group (NO2) symmetric and asymmetric stretches, as well as the carbonyl (C=O) stretch of the ethanone group, are expected and can be precisely calculated.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Conformer Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as the propoxy group and the bond between the phenyl ring and the acetyl group in Ethanone, 1-(3-nitro-4-propoxyphenyl)-, can exist in multiple spatial arrangements known as conformers. A conformer analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them.

This is achieved by calculating the potential energy surface (PES) of the molecule, which is a mathematical representation of the energy of the molecule as a function of its geometry. By identifying the minima on the PES, the most stable conformers can be found. The transition states between conformers, which are saddle points on the PES, reveal the energy barriers to rotation. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical chemistry can be used to predict the pathways of chemical reactions involving a molecule. By mapping out the potential energy surface for a reaction, chemists can identify the most likely mechanism, including any intermediate structures and the transition states that connect them.

For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, one might investigate reactions such as nucleophilic aromatic substitution or reactions involving the acetyl group. Computational methods can elucidate the step-by-step process of such reactions, calculating the activation energies for each step. The structure of the transition state, the highest energy point along the reaction coordinate, is particularly important as it determines the rate of the reaction.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting various spectroscopic properties. As mentioned, IR frequencies can be calculated using DFT. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. d-nb.info DFT calculations can provide highly accurate predictions of these shifts, which can then be compared with experimental NMR spectra to confirm the structure of a synthesized compound. For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the interpretation of its NMR spectrum.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change.

For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, an MD simulation could be used to explore its conformational landscape more extensively than a static conformer analysis. By simulating the molecule's movement over nanoseconds or longer, researchers can observe how it samples different conformations and how it interacts with a solvent or other molecules. This provides a more realistic picture of the molecule's behavior in a real-world chemical system.

In Silico Modeling for Structural Insights

While specific experimental crystallographic data for Ethanone, 1-(3-nitro-4-propoxyphenyl)- is not extensively available in public literature, its structural and electronic characteristics can be thoroughly investigated using in silico modeling and computational chemistry. These theoretical studies provide profound insights into the molecule's geometry, reactivity, and electronic landscape, which are crucial for understanding its behavior at a molecular level.

Detailed research findings from computational analyses of structurally similar nitroaromatic compounds and substituted acetophenones serve as a strong foundation for predicting the properties of Ethanone, 1-(3-nitro-4-propoxyphenyl)-. The primary method employed for such investigations is Density Functional Theory (DFT), often utilizing functionals like B3LYP with various basis sets (e.g., 6-311G+(d,p)) to achieve a balance between computational cost and accuracy. researchgate.net

Furthermore, in silico models are used to calculate key electronic properties. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring, highlighting areas for potential nucleophilic interaction. chemrevlett.com

These computational approaches provide a detailed molecular portrait, offering predictive insights that can guide synthetic strategies and further experimental investigation.

Table 1: Predicted Molecular Properties of Ethanone, 1-(3-nitro-4-propoxyphenyl)- from Theoretical Calculations

The following table presents theoretical values for key molecular descriptors and electronic properties. These values are derived from computational models and are essential for understanding the molecule's structural and reactivity characteristics.

Derivatization Strategies and Advanced Analytical Methodologies

Chemical Derivatization for Enhanced Chromatographic and Spectroscopic Analysis

Chemical derivatization involves the transformation of an analyte into a new compound, or derivative, that has properties more amenable to a specific analytical method. For Ethanone (B97240), 1-(3-nitro-4-propoxyphenyl)-, derivatization can improve volatility for gas chromatography (GC), enhance detectability for high-performance liquid chromatography (HPLC) by introducing a chromophore or fluorophore, and increase mass-to-charge ratios for mass spectrometry (MS).

The ketone carbonyl group is a primary target for derivatization due to its reactivity. The goal is often to improve chromatographic behavior and enhance the sensitivity of detection, especially for UV-Visible or fluorescence detectors. libretexts.org

One of the most common strategies is the reaction with hydrazine-based reagents. thermofisher.com For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with ketones to form 2,4-dinitrophenylhydrazones. researchgate.netresearchgate.net These derivatives are highly colored, possess a strong UV chromophore, and are well-suited for analysis by HPLC with UV detection. researchgate.net Other reagents like dansyl hydrazine (B178648) can be used to introduce a fluorescent tag, enabling highly sensitive detection. thermofisher.com

Another key strategy is the formation of oximes through reaction with hydroxylamine (B1172632). researchgate.net The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. researchgate.net Oximes are generally more stable than the parent ketones and can exhibit improved chromatographic properties. thermofisher.com The reaction rate is influenced by pH, with the dehydration of the carbinolamine intermediate being the rate-determining step under neutral or mildly basic conditions. researchgate.net

| Reagent | Derivative Formed | Analytical Advantage | Primary Detection Method |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Introduces a strong UV chromophore, improves retention in reversed-phase HPLC. researchgate.net | HPLC-UV/DAD researchgate.net |

| Hydroxylamine | Oxime | Increases stability and can improve chromatographic peak shape. thermofisher.comresearchgate.net | GC-MS, HPLC-UV |

| Dansyl Hydrazine | Hydrazone | Adds a highly fluorescent tag for trace-level analysis. thermofisher.com | HPLC-Fluorescence |

| 2-Nitrophenylhydrazine (2-NPH) | Hydrazone | Provides derivatives suitable for HPLC with UV or mass spectrometry detection. nih.govresearchgate.net | HPLC-DAD-MS nih.gov |

While the carbonyl group is the most common site for derivatization, the nitro and alkoxy groups can also be targeted, although less frequently for routine analysis.

The nitro group itself is strongly electron-withdrawing and provides a good response in certain detectors, such as an electron capture detector (ECD) in gas chromatography. However, for enhanced sensitivity in HPLC, a viable strategy is the chemical reduction of the nitro group to a primary amine (-NH2). tandfonline.com This transformation can be achieved using reducing agents like titanium(III) complexed with citrate. tandfonline.com The resulting amino derivative is often highly fluorescent or can be further derivatized with a fluorogenic reagent, allowing for ultra-sensitive detection by HPLC with fluorescence detection (HPLC-FD). tandfonline.com

The propoxy group, an ether linkage, is generally stable and not readily derivatized under standard analytical conditions. Its primary influence is on the molecule's polarity and retention behavior in chromatography rather than serving as a site for chemical tagging. Derivatization of such ether linkages typically requires harsh conditions that would cleave the bond, a process more suited for structural elucidation than for quantitative analysis.

Advanced Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of organic compounds like Ethanone, 1-(3-nitro-4-propoxyphenyl)- from complex mixtures. Both HPLC and GC-MS offer powerful platforms for its determination.

HPLC is a highly suitable technique for the analysis of nitroaromatic compounds. researchgate.net Method development for Ethanone, 1-(3-nitro-4-propoxyphenyl)- would typically involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, providing excellent retention and separation for moderately polar aromatic compounds. researchgate.netelsevierpure.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), is effective. researchgate.net A gradient program, starting with a higher proportion of water and increasing the organic solvent concentration over time, would elute compounds of increasing hydrophobicity.

Detection: Given the presence of the nitro-substituted aromatic ring, UV detection is a primary choice, with a detection wavelength often set around 254 nm. researchgate.net For higher sensitivity and selectivity, a Diode Array Detector (DAD) can be used to acquire full UV-Vis spectra. As mentioned previously, converting the nitro group to an amine allows for highly sensitive fluorescence detection. tandfonline.com Mass spectrometry (LC-MS) can be coupled with HPLC to provide definitive identification based on molecular weight and fragmentation patterns. nih.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of nitroaromatics. researchgate.net |

| Mobile Phase | A: Water, B: Acetonitrile | Common solvents for reversed-phase HPLC. researchgate.net |

| Elution | Gradient: e.g., 30% B to 90% B over 20 minutes | Efficiently separates components with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV/DAD at 254 nm | Good absorbance for nitroaromatic compounds. researchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, its suitability depends on its thermal stability and volatility. While many nitroaromatic compounds can be analyzed directly cdc.gov, thermal degradation in the hot GC injector can be a concern.

If the parent compound is thermally labile, derivatization of the carbonyl group (e.g., to a more stable oxime) can improve its chromatographic performance. libretexts.org Silylation of an oxime derivative could further increase its volatility and thermal stability. libretexts.org

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a DB-5ms or equivalent). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint for identification. The non-nitrated analog, 1-(3-propoxyphenyl)ethanone, has been analyzed by GC-MS, suggesting the molecular scaffold is amenable to this technique. nih.gov

Role of Ethanone, 1 3 Nitro 4 Propoxyphenyl , in Organic Synthesis and Materials Science

As a Building Block for Complex Chemical Architectures

The strategic placement of the acetyl, nitro, and propoxy groups on the aromatic ring makes Ethanone (B97240), 1-(3-nitro-4-propoxyphenyl)- a valuable precursor for the synthesis of a wide array of more complex chemical structures. The acetyl group, in particular, serves as a key handle for various chemical transformations.

The presence of the ketone functional group in Ethanone, 1-(3-nitro-4-propoxyphenyl)- makes it an ideal starting material for the synthesis of various heterocyclic compounds. One of the most common applications of acetophenone (B1666503) derivatives is in the synthesis of chalcones through Claisen-Schmidt condensation with aromatic aldehydes. researchgate.netnih.govmdpi.com These resulting α,β-unsaturated ketones are then pivotal intermediates for creating a variety of heterocyclic systems. researchgate.net

For instance, the reaction of the corresponding chalcone (B49325) derived from Ethanone, 1-(3-nitro-4-propoxyphenyl)- with reagents like guanidine (B92328), urea, or thiourea (B124793) can lead to the formation of substituted pyrimidine (B1678525) rings. bu.edu.egnih.gov Pyrimidines are a critical class of nitrogen-containing heterocycles found in nucleic acids and numerous biologically active compounds. researchgate.net The general synthetic approach involves the condensation of the 1,3-dicarbonyl system of the chalcone with an N-C-N fragment provided by reagents like guanidine or urea. bu.edu.eg

| Reactant for Chalcone Formation | Intermediate | Reagent for Cyclization | Resulting Heterocycle |

| Aromatic Aldehyde | α,β-Unsaturated Ketone (Chalcone) | Guanidine | 2-Aminopyrimidine derivative |

| Aromatic Aldehyde | α,β-Unsaturated Ketone (Chalcone) | Urea | Pyrimidin-2-one derivative |

| Aromatic Aldehyde | α,β-Unsaturated Ketone (Chalcone) | Thiourea | Pyrimidine-2-thione derivative |

Furthermore, the nitro group on the phenyl ring can influence the reactivity of the molecule and can also be chemically modified, for example, by reduction to an amino group, which opens up pathways to other classes of heterocyclic compounds such as quinolines or benzodiazepines.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The reactive ketone functionality of Ethanone, 1-(3-nitro-4-propoxyphenyl)- makes it a suitable candidate for use as a scaffold in various MCRs.

While specific examples utilizing this exact compound are not extensively documented, analogous acetophenones are known to participate in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, albeit often after conversion to a more reactive intermediate like a β-ketoester. nih.gov The general principle involves the in-situ formation of an intermediate that then reacts with the other components to build the final, often heterocyclic, product. The nitro and propoxy groups would be carried through the reaction, providing functionality in the final molecule that can be used for further derivatization or to tune the properties of the molecule.

Integration into Polymeric Materials and Functionalized Surfaces

The functional groups present in Ethanone, 1-(3-nitro-4-propoxyphenyl)- offer opportunities for its incorporation into polymeric materials and for the functionalization of surfaces. The acetyl group can be a site for polymerization or for grafting onto a polymer backbone. For example, it could be converted to a vinyl group, which could then undergo radical polymerization.

Alternatively, the nitro group can be reduced to an amine, which is a versatile functional group for further reactions. This amino-functionalized derivative could then be used as a monomer in the synthesis of polyamides or polyimides, or it could be attached to a pre-existing polymer or a surface that has been functionalized with a complementary reactive group (e.g., a carboxylic acid or an epoxide). The incorporation of such aromatic nitro or amino compounds into polymer chains can influence the material's thermal stability, solubility, and mechanical properties. researchgate.net

Exploration in Advanced Organic Materials with Specific Properties (e.g., optical or electrical)

The electronic nature of the substituents on Ethanone, 1-(3-nitro-4-propoxyphenyl)- suggests its potential use in the development of advanced organic materials with specific optical or electrical properties. The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring can lead to interesting electronic and photophysical behavior.

Derivatives of this compound, particularly those with extended π-conjugation like chalcones, could exhibit nonlinear optical (NLO) properties. nih.gov Organic molecules with significant NLO responses are of interest for applications in optoelectronics, such as optical switching and data storage. nih.govresearchgate.net The nitro group is a well-known electron acceptor that can enhance the second- and third-order NLO response of a molecule. nih.gov

Furthermore, polymers incorporating this moiety could possess interesting electrical properties. Conducting polymers often rely on conjugated systems, and while the parent molecule is not a conductor, its derivatives, when polymerized, could exhibit semiconducting or conducting behavior upon doping. mdpi.com The dielectric properties of polymers can also be tuned by incorporating polar groups like the nitro group. researchgate.net The specific properties would depend on the final structure of the polymer and the degree of incorporation of the functional monomer. mdpi.comnih.gov

| Potential Application Area | Key Structural Feature | Resulting Property |

| Nonlinear Optics | Nitro group, extended π-conjugation (e.g., in chalcone derivatives) | Enhanced second- or third-order nonlinear optical response |

| Conducting Polymers | Polymerized conjugated derivatives | Electrical conductivity upon doping |

| Dielectric Materials | Polar nitro group in a polymer matrix | Modified dielectric constant and loss |

Patent Landscape and Innovation in Related Chemical Space

The patent landscape for nitroacetophenone derivatives is broad, reflecting their importance as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. google.com Patents in this area often focus on novel synthetic methods for preparing these compounds or on the synthesis and application of the final products derived from them. google.com

Innovation in this chemical space is driven by the need for new molecules with specific biological activities or material properties. For example, patents may describe the synthesis of a series of related compounds and their evaluation as kinase inhibitors or as components in organic light-emitting diodes (OLEDs). While patents specifically claiming Ethanone, 1-(3-nitro-4-propoxyphenyl)- may be limited, the broader patent literature on nitro-substituted aromatic ketones provides a strong indication of the commercial and research interest in this class of compounds. The versatility of these molecules as synthetic intermediates ensures that they will continue to be a subject of innovation.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis, SNi/SN2 reactions)

The abiotic degradation of Ethanone (B97240), 1-(3-nitro-4-propoxyphenyl)- in the environment is primarily governed by photolysis, with hydrolysis playing a less significant role.

Photolysis: Nitroaromatic compounds are known to absorb sunlight, particularly in the ultraviolet and blue spectral regions, making them susceptible to photochemical transformation. umich.edu The direct photolysis of nitroaromatics in aqueous solutions can lead to the formation of various intermediates, including nitrophenols and nitrohydroquinone, as well as the release of nitrite (B80452) and nitrate (B79036) ions. nih.gov The degradation mechanism is suggested to involve a nitro-nitrite intramolecular rearrangement. nih.gov The presence of humic substances in natural waters can enhance the photodegradation rates of nitroaromatic compounds, with enhancement factors ranging from 2 to 26-fold for certain methylated nitroaromatics. umich.edu For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, photolysis is expected to be a significant degradation pathway, potentially leading to the cleavage of the ether linkage and transformation of the nitro group. The quantum yields for the removal of similar compounds like nitrobenzene (B124822) and nitrophenols are in the range of 10⁻³ to 10⁻⁴. nih.gov

Hydrolysis: The ether linkage in the propoxyphenyl group could theoretically undergo hydrolysis. However, aryl ethers are generally resistant to hydrolysis under typical environmental pH conditions. The hydrolysis of alkoxysilanes, for example, is influenced by pH, with minimal rates in neutral media and acceleration under acidic or basic conditions. researchgate.netafinitica.com While not directly analogous, this suggests that the ether bond in Ethanone, 1-(3-nitro-4-propoxyphenyl)- would likely be stable to hydrolysis under normal environmental conditions (pH 4-9). ecetoc.org Significant hydrolysis would likely only occur under more extreme pH conditions not typically found in the environment.

SNi/SN2 Reactions: Nucleophilic substitution reactions (SNi/SN2) are generally not considered a primary abiotic degradation pathway for this compound in the environment. The aromatic ring is deactivated towards nucleophilic attack by the electron-donating propoxy group, although the nitro group is electron-withdrawing.

Biotic Degradation Mechanisms (e.g., microbial metabolism and enzymatic transformations)

Microbial activity is a crucial factor in the breakdown of nitroaromatic compounds. cswab.orgslideshare.net Bacteria, in particular, have evolved diverse strategies to metabolize these synthetic chemicals. nih.gov

Aerobic Degradation: Under aerobic conditions, bacteria can utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.govmdpi.com Key enzymatic strategies include:

Monooxygenase and Dioxygenase Attack: These enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govresearchgate.net This is a common initial step in the degradation of many nitroaromatic compounds. nih.gov

Nitroreduction: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino groups. nih.gov These reduced intermediates are often more amenable to further degradation.

For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, aerobic bacteria would likely initiate degradation by either attacking the aromatic ring via monooxygenases or dioxygenases, leading to the removal of the nitro group, or by reducing the nitro group. The propoxy side chain may also be a site for initial enzymatic attack.

Anaerobic Degradation: In the absence of oxygen, the primary microbial transformation is the reduction of the nitro group. nih.gov Anaerobic bacteria, such as those from the genera Desulfovibrio and Clostridium, can reduce nitroaromatic compounds to their corresponding amines. nih.gov These amines may then be susceptible to further degradation or may polymerize and become incorporated into soil organic matter.

Fungal Degradation: Some fungi, like the white-rot fungus Phanerochaete chrysosporium, have been shown to be effective in degrading a variety of nitroaromatic compounds, including the complete mineralization of some. mdpi.comnih.gov The initial degradation step by some fungi can be the reduction of the ketone group. ethz.ch

Transformation Products and Environmental Half-lives

Direct experimental data on the transformation products and environmental half-lives of Ethanone, 1-(3-nitro-4-propoxyphenyl)- are not available. However, based on the degradation pathways of similar compounds, a number of potential transformation products can be predicted.

| Potential Transformation Product | Likely Formation Pathway |

| 1-(3-Amino-4-propoxyphenyl)ethanone | Biotic reduction of the nitro group |

| 1-(4-Propoxyphenyl)ethanone | Biotic or abiotic removal of the nitro group |

| 3-Nitro-4-hydroxyacetophenone | Cleavage of the propoxy ether linkage |

| Various hydroxylated and ring-cleavage products | Further microbial degradation |

The environmental half-life of a chemical is highly dependent on the environmental compartment and conditions. For substances that are considered readily biodegradable, a default half-life of 15 days in freshwater is often used for modeling purposes, although actual median half-lives can be much shorter. ecetoc.org Given the general recalcitrance of nitroaromatic compounds, the half-life of Ethanone, 1-(3-nitro-4-propoxyphenyl)- could be longer, but specific values cannot be determined without experimental data. The photolytic half-life in sunlit surface waters could be on the order of days to weeks.

Factors Influencing Degradation Efficiency in Various Environmental Compartments

The efficiency of degradation of Ethanone, 1-(3-nitro-4-propoxyphenyl)- in soil, water, and air will be influenced by a multitude of factors.

| Environmental Compartment | Key Influencing Factors |

| Soil | - Microbial Population: The presence and activity of microorganisms capable of degrading nitroaromatics is critical. cswab.org - Soil Organic Matter: Can affect the bioavailability of the compound through adsorption and desorption processes. cswab.org - Oxygen Availability: Determines whether aerobic or anaerobic degradation pathways will dominate. - pH and Moisture: Affect microbial activity and abiotic reaction rates. |

| Water | - Sunlight Intensity: A primary driver for photolytic degradation. umich.edu - Presence of Humic Substances: Can act as photosensitizers, enhancing photolysis. umich.edu - Dissolved Oxygen: Influences the prevalence of aerobic versus anaerobic microbial degradation. - Temperature and pH: Affect both biotic and abiotic degradation rates. |

| Air | - Atmospheric Radicals: Reactions with hydroxyl radicals (OH) would be a likely degradation pathway in the atmosphere. - Photolysis: Direct photolysis can also occur in the gas phase. |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of functionalized aromatic ketones is an area ripe for the application of green chemistry principles, which aim to reduce waste and improve safety. jk-sci.com Future research should focus on developing environmentally benign synthetic routes to Ethanone (B97240), 1-(3-nitro-4-propoxyphenyl)-.

One promising avenue is the use of visible-light-induced aerobic C-H oxidation. This method utilizes air as the oxidant and water as the solvent, offering a significantly greener alternative to traditional methods that rely on peroxides and hazardous solvents. chemistryviews.org The application of a photocatalytic process, perhaps using an earth-abundant catalyst like cerium chloride, could provide a mild and economical synthesis. chemistryviews.org Another approach is the exploration of electrochemical synthesis. The electrochemical oxidation of σ-complexes has been shown to be an effective method for the alkylation of nitroaromatic compounds, representing a "green" process for C-C bond formation. acs.orgacs.orgresearchgate.net This could be adapted for the synthesis of various substituted nitroaromatic ketones.

The selection of solvents is a critical aspect of green chemistry. jk-sci.comacs.org Research into the use of bio-based solvents or unconventional green solvents for the synthesis of Ethanone, 1-(3-nitro-4-propoxyphenyl)- could significantly reduce the environmental impact of its production. whiterose.ac.ukrsc.org

| Green Chemistry Approach | Potential Advantages | Relevant Research on Analogous Compounds |

| Visible-Light-Induced Aerobic C-H Oxidation | Use of air as an oxidant, water as a solvent, mild reaction conditions. | Successful synthesis of various aromatic ketones from diarylmethanes and aryl alkanes. chemistryviews.org |

| Electrochemical Synthesis | Avoids the use of chemical oxidants, can be a highly selective process. | Preparation of alkyl nitroaromatic compounds via nucleophilic aromatic substitution. acs.orgacs.orgresearchgate.net |

| Use of Greener Solvents | Reduced environmental impact and health risks. | Development of solvent selection guides to identify safer alternatives to hazardous solvents like DMF and NMP. jk-sci.comwhiterose.ac.uk |

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of molecular properties and activities. For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, these computational tools can be leveraged to design novel derivatives with desired characteristics and to predict their potential biological activities or toxicities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov By developing QSAR models for a series of substituted acetophenones, it would be possible to predict the activity of new derivatives of Ethanone, 1-(3-nitro-4-propoxyphenyl)-. researchgate.netbiointerfaceresearch.comnih.gov These models can be built using various molecular descriptors, including thermodynamic, electronic, and steric parameters. researchgate.net

Recent studies have demonstrated the power of machine learning algorithms, such as Support Vector Regression and decision-tree-based models, in predicting the toxicity of nitroaromatic compounds. nih.govacs.orgmdpi.com These approaches can be used to create robust and predictive models for assessing the potential hazards of novel derivatives of Ethanone, 1-(3-nitro-4-propoxyphenyl)-, guiding the design of safer chemicals. mdpi.com

| Machine Learning Application | Objective | Key Methodologies |

| QSAR Modeling | Predict biological activity of new derivatives. | Multiple Linear Regression, Partial Least Squares, using thermodynamic, electronic, and steric descriptors. researchgate.netnih.gov |

| Toxicity Prediction | Assess potential hazards of new compounds. | Support Vector Regression, Decision-Tree-Based Algorithms, using quantum chemistry descriptors and molecular fingerprints. nih.govmdpi.com |

| Compound Design | Design novel derivatives with desired properties. | Integration of ML models with generative chemistry approaches. |

High-Throughput Screening for Novel Chemical Reactivity

High-throughput screening (HTS) allows for the rapid testing of a large number of chemical reactions, accelerating the discovery of new reactivity and optimal reaction conditions. For Ethanone, 1-(3-nitro-4-propoxyphenyl)-, HTS can be employed to explore its reactivity with a diverse range of substrates and catalysts.

The development of sensitive and efficient HTS assays for ketones is crucial for this endeavor. cas.cn Colorimetric and fluorescence-based assays have been successfully developed for the detection of various ketones. nih.govcas.cnresearchgate.netacs.org For instance, a method using para-methoxy-2-amino benzamidoxime (B57231) (PMA) as a chemical probe allows for the rapid and sensitive fluorescence screening of structurally diverse ketones in a 96-well plate format. cas.cncas.cn Such an assay could be adapted to screen for reactions that consume or produce Ethanone, 1-(3-nitro-4-propoxyphenyl)-, enabling the discovery of new transformations.

Advanced Characterization Techniques for In-situ Monitoring of Reactions

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and scale-up. Advanced characterization techniques that allow for in-situ monitoring of reactions can provide real-time data on the concentrations of reactants, intermediates, and products.

Raman spectroscopy is a powerful, non-invasive technique well-suited for in-situ reaction monitoring. beilstein-journals.orgacs.org It can be used to track the progress of organic reactions in real-time, even in aqueous media. acs.org For reactions involving nitroaromatic compounds, Raman spectroscopy can be particularly informative. acs.org Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can enhance the signal of specific reaction components, allowing for the detection of low-concentration species. rsc.orgjasco-global.com The application of these techniques to the synthesis and transformations of Ethanone, 1-(3-nitro-4-propoxyphenyl)- would provide valuable mechanistic insights. nih.gov

| In-situ Monitoring Technique | Information Provided | Application to Analogous Systems |

| Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Monitoring the reduction of nitroarenes and ketones in aqueous medium. acs.org |